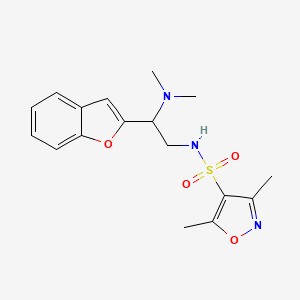
3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one, or 3-CPP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a cyclic amine derivative, an organic compound with a cyclic structure and an amine group. 3-CPP has been studied for its potential use as a tool for investigating the physiological and biochemical effects of drugs, as well as for its potential therapeutic applications.
科学的研究の応用
3-CPP has been studied for its potential applications in scientific research, particularly in drug discovery and development. It has been used as a tool for investigating the physiological and biochemical effects of drugs, as well as for its potential therapeutic applications. 3-CPP has also been studied for its potential use as a biomarker for drug metabolism, and as a biomarker for the detection of drug abuse.
作用機序
3-CPP is thought to act as an agonist of the sigma-1 receptor, a protein found in the brain and other tissues. This receptor is involved in a variety of physiological processes, including the regulation of neurotransmitter release, the modulation of immune function, and the regulation of cell death and survival. 3-CPP has been shown to modulate the activity of the sigma-1 receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
3-CPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, as well as to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 3-CPP has been shown to have anti-inflammatory and anti-oxidant effects, as well as to have a protective effect against oxidative stress.
Advantages and Limitations for Laboratory Experiments
3-CPP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized using a variety of methods. In addition, 3-CPP is relatively non-toxic, and it has been shown to have a variety of physiological and biochemical effects. However, there are some limitations to its use in laboratory experiments. For example, 3-CPP has a relatively short half-life, which can limit its usefulness in long-term experiments. In addition, 3-CPP can be rapidly metabolized, which can limit its usefulness in drug metabolism studies.
将来の方向性
The potential applications of 3-CPP are still being explored, and there are several potential future directions for research. For example, further research could be conducted on the mechanism of action of 3-CPP, as well as on its potential therapeutic applications. In addition, 3-CPP could be studied for its potential use as a biomarker for drug metabolism, and for its potential use in the detection of drug abuse. Finally, further research could be conducted on the biochemical and physiological effects of 3-CPP, as well as on its potential toxicological effects.
合成法
3-CPP can be synthesized using a variety of methods, including the synthesis of cyclopentyl-1-pyrrolidin-1-yl-propan-1-one (CPP) from cyclopentyl bromide, followed by an amination reaction using pyrrolidin-1-yl-propan-1-one (POP) as the amine source. This method has been used to synthesize 3-CPP in high yields, with a purity of over 90%.
特性
IUPAC Name |
3-cyclopentyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12(13-9-3-4-10-13)8-7-11-5-1-2-6-11/h11H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQANVPHXTUQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

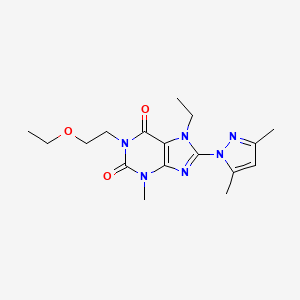
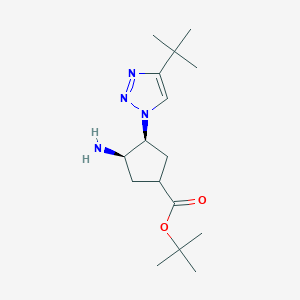
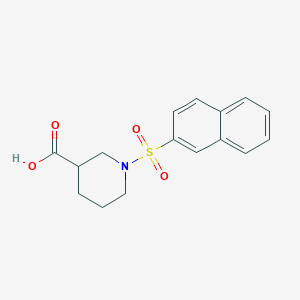

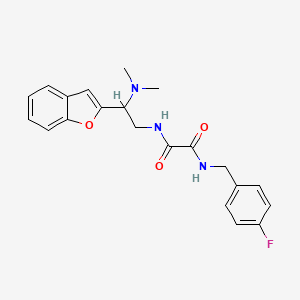
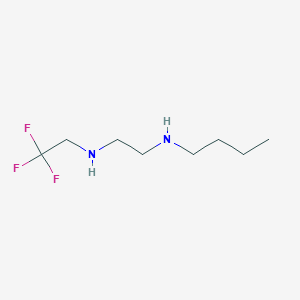
![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)
![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)
![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)
![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)
![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)

![9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2383840.png)
